5-HT2A Agonist Potency: 5-Methoxytryptamine vs. 5-MeO-DMT vs. DMT in Calcium Mobilization Assays
5-Methoxytryptamine is the most potent 5-HT2A agonist among all tryptamines evaluated in two large comparative series, with an EC50 of 0.503 ± 0.09 nM at the human 5-HT2A receptor in a calcium mobilization assay [1]. In the same study, 5-MeO-DMT (the N,N-dimethylated homolog) had an EC50 of 3.87 ± 0.35 nM, representing a 7.7-fold lower potency, while DMT showed an EC50 of 38.3 nM, or 76-fold lower potency [1]. 5-MT also exhibited the highest efficacy (Emax = 119 ± 2%) among 5-methoxy-substituted compounds in this series [1].
| Evidence Dimension | 5-HT2A receptor functional agonist potency (EC50) and efficacy (Emax) |
|---|---|
| Target Compound Data | EC50 = 0.503 ± 0.09 nM; Emax = 119 ± 2% (relative to 5-HT) |
| Comparator Or Baseline | 5-MeO-DMT: EC50 = 3.87 ± 0.35 nM, Emax = 101 ± 4%; DMT: EC50 = 38.3 nM |
| Quantified Difference | 5-MT is 7.7-fold more potent than 5-MeO-DMT and 76-fold more potent than DMT at 5-HT2A |
| Conditions | Calcium mobilization assay in HEK293 cells stably transfected with human 5-HT2A receptor; data from three independent experiments performed in duplicate |
Why This Matters
For researchers studying 5-HT2A-mediated signaling or screening for psychedelic activity, 5-MT provides the highest-potency reference agonist available, enabling detection of subtle antagonism or allosteric modulation that weaker agonists may miss.
- [1] Blough BE, Landavazo A, Partilla JS, Decker AM, Page KM, Baumann MH, Rothman RB. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology (Berl). 2014;231(21):4135-4144. Table 2. DOI: 10.1007/s00213-014-3557-7 View Source
